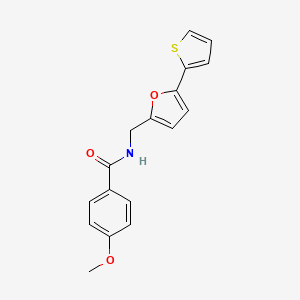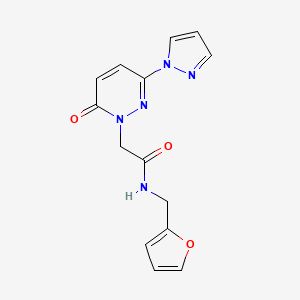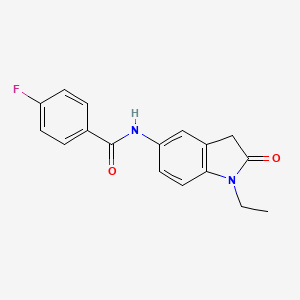
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide" is a structurally complex molecule that appears to be related to sulfonamide derivatives. Sulfonamides are a group of compounds known for their various biological activities, including inhibition of enzymes like cyclooxygenase-2 (COX-2) and kynurenine 3-hydroxylase, which are implicated in conditions such as inflammation and neurological disorders .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the introduction of various functional groups to enhance selectivity and potency for their target enzymes. For example, the introduction of a fluorine atom has been shown to preserve COX-2 potency and increase COX-1/COX-2 selectivity in benzenesulfonamide derivatives . Similarly, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves structure-activity relationship (SAR) studies to identify high-affinity inhibitors of kynurenine 3-hydroxylase . These methods could be relevant for the synthesis of the compound , suggesting that strategic placement of functional groups like fluorine could be a key aspect of its synthesis.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For instance, the molecular and supramolecular structures of various N-[2-(pyridin-2-yl)ethyl]sulfonamides have been reported, showing that different torsion angles and the presence of substituents can affect the compounds' conformations and intermolecular interactions . These interactions include hydrogen bonding and π-π stacking, which are crucial for the stability and reactivity of the molecules. The compound likely exhibits similar structural features that dictate its biological interactions.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, particularly those that are relevant to their function as enzyme inhibitors. The introduction of substituents can modulate the reactivity of these compounds, as seen in the selective inhibition of COX-2 over COX-1 by fluorinated benzenesulfonamide derivatives . The chemical reactivity of the compound would be influenced by its functional groups, such as the fluorophenyl group, which could interact with the active sites of target enzymes.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. The presence of hydrogen bonds and stacking interactions can affect the compound's crystallinity and solubility, which in turn can influence its bioavailability and pharmacokinetics . The specific physical and chemical properties of "this compound" would need to be determined experimentally, but it is likely that the compound exhibits properties conducive to its role as a biologically active molecule.
Aplicaciones Científicas De Investigación
1. Receptor Antagonist Applications
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide derivatives have been explored for their receptor antagonist properties. For instance, derivatives like ethenesulfonamide and ethanesulfonamide have shown potential as orally active endothelin-A receptor antagonists. These compounds demonstrated significant binding affinity and selectivity, contributing to their potential in modulating endothelin receptors, which are pivotal in various physiological and pathological processes (Harada et al., 2001).
2. Antimicrobial and Antifungal Activities
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Studies have shown that certain compounds within this class can effectively inhibit the growth of various bacteria and fungi, indicating their potential as antimicrobial and antifungal agents (Sarvaiya et al., 2019).
Propiedades
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c21-18-8-6-17(7-9-18)19-10-11-20(25)24(23-19)14-13-22-28(26,27)15-12-16-4-2-1-3-5-16/h1-11,22H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQIAKCTYDUNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2499812.png)

![3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfanyl]methyl}isoxazole](/img/structure/B2499815.png)
![Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2499816.png)
![Ethyl 2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetate](/img/structure/B2499820.png)
![2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2499824.png)
![N-[4-[4-(acetamidomethyl)phenyl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2499825.png)
![ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499827.png)
![7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B2499828.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2499831.png)
